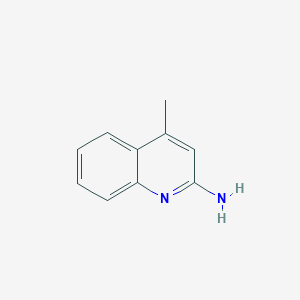

4-Methylquinolin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-6-10(11)12-9-5-3-2-4-8(7)9/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAKQBTPNPXHTNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70282932 | |

| Record name | 4-methylquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27063-27-0 | |

| Record name | 27063-27-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methylquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methylquinolin-2-amine

Introduction

4-Methylquinolin-2-amine, a prominent member of the aminoquinoline class of heterocyclic compounds, serves as a critical structural motif and versatile building block in medicinal chemistry and materials science. Its quinoline core is prevalent in a wide array of pharmacologically active agents, demonstrating antimalarial, antibacterial, and anticancer properties. The strategic placement of the methyl group at the C4 position and the amine group at the C2 position offers unique electronic properties and multiple reactive sites for further functionalization, making it a valuable intermediate in the synthesis of more complex molecules.

This guide provides an in-depth exploration of the primary synthetic pathways to this compound. It is designed for researchers, chemists, and drug development professionals, offering a blend of established classical reactions and modern catalytic methods. The discussion extends beyond mere procedural descriptions to elucidate the underlying mechanisms, strategic considerations, and practical challenges associated with each route. Our focus is on providing actionable insights that balance yield, scalability, and experimental feasibility.

A key chemical characteristic of this molecule is its existence in tautomeric forms: the amine and the imine form. While often depicted as this compound, it can exist in equilibrium with its tautomer, 4-methyl-1H-quinolin-2-imine. Computational and spectroscopic studies on related 2-hydroxy (keto-enol) and 2-amino (amino-imino) quinolines suggest that the equilibrium often favors one form depending on the solvent and substitution pattern.[1] For the purpose of this guide, we will primarily refer to the target compound by its amine nomenclature.

Retrosynthetic Analysis

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. This process involves conceptually deconstructing the target molecule to identify key bond disconnections and the corresponding precursor fragments, which in turn suggest viable forward-synthetic strategies.

Caption: Mechanism of the Conrad-Limpach Synthesis.

Causality and Field Insights:

-

Why high temperature? The electrocyclic ring-closing step requires significant thermal energy to overcome the activation barrier for the intramolecular aromatic substitution.

-

Solvent Choice: The use of high-boiling, inert solvents like Dowtherm A or mineral oil is crucial for maintaining the high temperatures required for cyclization while preventing charring. [2]* From Hydroxy to Amino: The direct product of this reaction using a β-ketoester is a hydroxyquinoline. To obtain the target 2-aminoquinoline, a multi-step sequence is required: chlorination of the hydroxyl group (e.g., with POCl₃) to form 2-chloro-4-methylquinoline, followed by nucleophilic aromatic substitution (SNAᵣ) with an ammonia source. [3]

The Doebner-von Miller Reaction

Another classical route is the Doebner-von Miller reaction, which synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. [4][5]This reaction is typically catalyzed by strong Brønsted or Lewis acids (e.g., HCl, ZnCl₂) and often involves an oxidizing agent to facilitate the final aromatization step. [6] For the synthesis of this compound, the α,β-unsaturated carbonyl component would ideally be derived from precursors that can install the methyl and amino groups in the correct positions. A common approach involves the in situ formation of the unsaturated carbonyl from the aldol condensation of aldehydes or ketones. [4] Mechanism: The mechanism of the Doebner-von Miller reaction is complex and has been a subject of debate. [4]However, a generally accepted pathway involves:

-

Michael Addition: The aniline nitrogen acts as a nucleophile, adding to the β-carbon of the α,β-unsaturated carbonyl compound.

-

Cyclization: The resulting amino-ketone undergoes an acid-catalyzed intramolecular cyclization onto the aromatic ring.

-

Dehydration and Oxidation: The dihydroquinoline intermediate is then dehydrated and oxidized to form the final aromatic quinoline product. The oxidizing agent can be a component of the reaction mixture (e.g., arsenic acid, nitrobenzene) or even another molecule of the Schiff base intermediate. [7] Causality and Field Insights:

-

Acid Catalyst Role: The acid catalyst serves multiple purposes: it activates the carbonyl group for the initial Michael addition, protonates intermediates to facilitate cyclization, and promotes the final dehydration step.

-

Reaction Control: This reaction can produce a mixture of products and is often less regioselective than the Conrad-Limpach synthesis. The conditions must be carefully controlled to favor the desired isomer. A patent describes a one-pot synthesis of 4-methylquinoline derivatives using ferric chloride and zinc chloride as catalysts, highlighting the importance of Lewis acids in driving the reaction. [8]

Modern Synthetic Approaches

Modern organic synthesis offers milder, more efficient, and often more versatile alternatives to the classical methods. These approaches frequently rely on transition metal catalysis.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions have revolutionized the formation of C-N bonds. The Buchwald-Hartwig amination, in particular, is a powerful tool for coupling amines with aryl halides or triflates. To synthesize this compound, this strategy would be applied in a retrosynthetic sense by starting with a pre-functionalized quinoline core.

Workflow:

-

Precursor Synthesis: Synthesize 2-chloro-4-methylquinoline. This can be achieved from the related 4-methyl-2-quinolone (the product of a Knorr-type synthesis) by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).

-

Cross-Coupling: Couple the 2-chloro-4-methylquinoline with a suitable ammonia equivalent (e.g., benzophenone imine followed by hydrolysis, or lithium bis(trimethylsilyl)amide) in the presence of a palladium catalyst, a phosphine ligand, and a base.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. iipseries.org [iipseries.org]

- 7. m.youtube.com [m.youtube.com]

- 8. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]

Spectroscopic Characterization of 4-Methylquinolin-2-amine: An In-depth Technical Guide

Introduction

4-Methylquinolin-2-amine is a heterocyclic aromatic amine belonging to the quinoline family of compounds. The quinoline scaffold is a key structural motif in a wide array of biologically active molecules and functional materials. The precise characterization of substituted quinolines, such as this compound, is paramount for its application in research, drug discovery, and materials science. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a detailed fingerprint of the molecular structure, enabling unambiguous identification and a deeper understanding of its chemical properties.

This technical guide provides a comprehensive overview of the spectroscopic data for this compound. While a complete, publicly available dataset for this specific molecule is not readily found, this guide will leverage data from closely related analogs and foundational spectroscopic principles to predict and interpret its spectral characteristics. This approach not only offers a robust framework for the analysis of this compound but also serves as an instructive example for the characterization of novel quinoline derivatives.

Molecular Structure and Numbering

The structural formula and the standard numbering convention for the quinoline ring in this compound are depicted below. This numbering is crucial for the accurate assignment of signals in NMR spectroscopy.

Figure 1: Molecular structure and numbering of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra allows for a detailed assignment of each atom within the molecule.

A. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the amine protons, and the methyl protons. The chemical shifts are influenced by the electron-donating amino group and the methyl group, as well as the inherent aromaticity of the quinoline ring system.

Predicted ¹H NMR Data (in DMSO-d₆):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | ~6.0 - 6.5 | s | - |

| H5 | ~7.5 - 7.8 | d | ~8.0 |

| H6 | ~7.0 - 7.3 | t | ~7.5 |

| H7 | ~7.3 - 7.6 | t | ~7.5 |

| H8 | ~7.8 - 8.1 | d | ~8.0 |

| NH₂ | ~5.0 - 6.0 | br s | - |

| CH₃ | ~2.3 - 2.6 | s | - |

Note: These are predicted values based on known substituent effects on the quinoline ring. Actual experimental values may vary.

Interpretation and Causality:

-

Aromatic Protons (H3, H5, H6, H7, H8): The protons on the quinoline ring will resonate in the aromatic region (δ 7.0-8.5 ppm). The electron-donating amino group at C2 will cause a significant upfield shift for the adjacent proton, H3. The protons of the benzene ring (H5, H6, H7, H8) will show a characteristic pattern of a substituted benzene ring.

-

Amine Protons (NH₂): The protons of the primary amine will appear as a broad singlet due to quadrupole broadening and exchange with residual water in the solvent. The chemical shift of these protons is highly dependent on the solvent, concentration, and temperature.

-

Methyl Protons (CH₃): The methyl group at C4 will appear as a singlet in the upfield region of the spectrum.

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic environment.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~160 - 165 |

| C3 | ~95 - 105 |

| C4 | ~145 - 150 |

| C4a | ~148 - 152 |

| C5 | ~120 - 125 |

| C6 | ~122 - 127 |

| C7 | ~125 - 130 |

| C8 | ~128 - 133 |

| C8a | ~140 - 145 |

| CH₃ | ~18 - 25 |

Note: These are predicted values. The actual chemical shifts can be definitively assigned using 2D NMR techniques such as HSQC and HMBC.

Interpretation and Causality:

-

Quaternary Carbons: The spectrum will show several signals for quaternary carbons (C2, C4, C4a, C8a), which can be distinguished from protonated carbons by their generally lower intensity and absence of signals in a DEPT-135 experiment.

-

C2 and C4: The carbons bearing the amino and methyl groups (C2 and C4) will be significantly deshielded.

-

C3: The C3 carbon, adjacent to the amino group, is expected to be significantly shielded.

-

Methyl Carbon: The methyl carbon will resonate at the most upfield region of the spectrum.

Figure 2: A general workflow for the NMR analysis of this compound.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C=N, and C=C bonds.

Predicted FTIR Peak Assignments:

| Wavenumber (cm⁻¹) | Vibration |

| 3400 - 3200 | N-H stretching (asymmetric and symmetric) |

| 3100 - 3000 | Aromatic C-H stretching |

| 2950 - 2850 | Aliphatic C-H stretching (methyl) |

| 1650 - 1500 | C=N and C=C stretching (quinoline ring) |

| 1620 - 1550 | N-H bending (scissoring) |

| 1500 - 1400 | Aromatic C=C stretching |

| 850 - 750 | Aromatic C-H out-of-plane bending |

Interpretation and Causality:

-

N-H Stretching: The presence of the primary amine group will give rise to two characteristic bands in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

-

Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the quinoline ring will result in a series of sharp bands in the 1650-1400 cm⁻¹ region.

-

N-H Bending: The in-plane bending (scissoring) vibration of the amino group typically appears in the 1620-1550 cm⁻¹ range.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound (C₁₀H₁₀N₂), the expected molecular weight is approximately 158.20 g/mol .

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Proposed Fragment |

| 158 | [M]⁺ (Molecular Ion) |

| 157 | [M-H]⁺ |

| 130 | [M-HCN-H]⁺ |

Interpretation and Causality:

-

Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak at m/z 158, corresponding to the intact molecule with a single positive charge.

-

[M-H]⁺ Fragment: Loss of a hydrogen radical is a common fragmentation pathway, leading to a peak at m/z 157.

-

Loss of HCN: A characteristic fragmentation of quinoline and its derivatives involves the loss of a molecule of hydrogen cyanide (HCN), which would lead to a fragment ion at m/z 131. Further loss of a hydrogen atom would result in a fragment at m/z 130.

Figure 3: A simplified proposed fragmentation pathway for this compound in mass spectrometry.

IV. Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid aromatic amine like this compound.

A. NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-25 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.

-

Cap the tube and gently invert it several times to ensure complete dissolution.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended).

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum with proton decoupling.

-

If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) for unambiguous signal assignments.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

B. FTIR Spectroscopy Protocol (ATR Method)

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the key vibrational modes.

-

C. Mass Spectrometry Protocol (GC-MS with EI)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, dichloromethane).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC) inlet.

-

The compound will be separated from the solvent and any impurities on the GC column.

-

The separated compound will enter the mass spectrometer, where it will be ionized by electron impact (EI).

-

The mass analyzer will separate the resulting ions based on their mass-to-charge ratio (m/z), and the detector will record their abundance.

-

-

Data Analysis:

-

Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

-

Propose fragmentation pathways consistent with the observed spectrum and the known structure of the molecule.

-

Conclusion

The spectroscopic characterization of this compound is essential for its unequivocal identification and for understanding its chemical behavior. This guide has provided a detailed, albeit predictive, overview of the expected ¹H NMR, ¹³C NMR, IR, and MS data for this compound. The interpretations are grounded in fundamental spectroscopic principles and data from analogous structures. The provided experimental protocols offer a starting point for researchers to obtain high-quality spectral data for this and other related quinoline derivatives. The combination of these spectroscopic techniques provides a powerful and complementary approach to the comprehensive structural elucidation of this compound.

References

Due to the lack of a specific publication with the complete spectral data for this compound, this reference list includes sources for the spectroscopic data of related compounds and general spectroscopic principles.

-

PubChem. 4-Amino-2-methylquinoline. National Center for Biotechnology Information. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Gunther, H. (2013).

An In-depth Technical Guide to 4-Methylquinolin-2-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylquinolin-2-amine, a substituted quinoline derivative, is a versatile heterocyclic compound of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry. The quinoline scaffold itself is a key structural motif in numerous natural products and pharmacologically active molecules.[1] The strategic placement of a methyl group at the 4-position and an amine group at the 2-position of the quinoline ring system imparts unique physicochemical properties and reactivity to this compound, making it a valuable building block for the synthesis of a diverse array of functional molecules.

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its current and potential applications in drug discovery and materials science. As a Senior Application Scientist, the following sections are designed to offer not only factual data but also practical insights into the handling and utilization of this important chemical entity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. These properties influence its solubility, reactivity, and pharmacokinetic profile in potential drug candidates.

| Property | Value | Source(s) |

| IUPAC Name | 2-methylquinolin-4-amine | [2] |

| Synonyms | 4-Aminoquinaldine, 4-Quinaldinamine | [2] |

| CAS Number | 6628-04-2 | [2] |

| Molecular Formula | C₁₀H₁₀N₂ | [2] |

| Molecular Weight | 158.20 g/mol | [2] |

| Appearance | White to orange to green crystalline powder | |

| Melting Point | 162-169 °C | [3][4] |

| Boiling Point | 333 °C | [3] |

| Solubility | Poorly soluble in water; Soluble in ethanol, methanol, and chloroform. | [3][5][6] |

| pKa | 9.40 ± 0.50 (Predicted) | [3] |

Structure:

The chemical structure of this compound consists of a quinoline ring system with a methyl group at the 4-position and a primary amine group at the 2-position.

Caption: Chemical structure of this compound.

Synthesis and Reactivity

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry.[7] This approach offers a reliable and scalable route to the desired product.

Synthesis via Nucleophilic Aromatic Substitution

The preferred synthetic route involves the reaction of 4-chloro-2-methylquinoline with an amine source, such as ammonia. The electron-withdrawing nitrogen atom in the quinoline ring activates the 4-position towards nucleophilic attack, facilitating the displacement of the chloro group.

Caption: Synthetic workflow for this compound.

Experimental Protocol:

The following protocol is a representative example of the synthesis of this compound.

Materials:

-

4-Chloro-2-methylquinoline

-

Ammonia (0.5 M in 1,4-dioxane)

-

[(±)-BINAP]Ni[P(OPh)₃]₂-2PhCH₃ (catalyst)

-

(±)-BINAP (ligand)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous 1,4-dioxane

-

Ethyl acetate

-

Methanol

Procedure:

-

In an oven-dried vial equipped with a magnetic stir bar and a PTFE-sealed screw cap, add 4-chloro-2-methylquinoline (1.0 equiv), [(±)-BINAP]Ni[P(OPh)₃]₂-2PhCH₃ (5 mol%), and (±)-BINAP (5 mol%).

-

Transfer the vial to an argon-filled glovebox.

-

Sequentially add sodium tert-butoxide (4.4 equiv) and a 0.5 M solution of ammonia in 1,4-dioxane (3.0 equiv).

-

Seal the vial and heat the reaction mixture with stirring for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction carefully with water and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/methanol, 90:10) to afford this compound as a solid.[3]

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of the electron-donating amino group and the activating effect of the quinoline ring system.

-

Electrophilic Aromatic Substitution: The benzene ring of the quinoline nucleus is susceptible to electrophilic attack. The amino and methyl groups are activating and ortho-, para-directing. Therefore, electrophilic substitution is expected to occur preferentially at the 5- and 7-positions.[8] The precise regioselectivity will depend on the nature of the electrophile and the reaction conditions.

Caption: General scheme for electrophilic substitution.

-

Reactions of the Amino Group: The primary amino group at the 2-position can undergo a variety of reactions typical of aromatic amines, including acylation, alkylation, and diazotization, providing a handle for further functionalization.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While a complete, unambiguously assigned spectrum is best obtained experimentally, typical chemical shifts can be predicted based on the structure and data from similar compounds.

¹H NMR (500 MHz, CDCl₃) δ: 8.06 (d, J = 8.4 Hz, 1H, Ar-H), 7.96 (d, J = 8.4 Hz, 1H, Ar-H), 7.72 (t, J = 7.7 Hz, 1H, Ar-H), 7.50 (t, J = 7.7 Hz, 1H, Ar-H), 7.08 (s, 1H, Ar-H), 2.66 (s, 3H, CH₃), 2.07 (br s, 2H, NH₂).[3]

¹³C NMR (125 MHz, CDCl₃) δ: 159.6 (Ar-C), 149.2 (Ar-C), 145.8 (Ar-C), 130.1 (Ar-CH), 129.5 (Ar-C), 125.6 (Ar-CH), 120.5 (Ar-CH), 120.1 (Ar-CH), 109.0 (Ar-CH), 25.7 (CH₃).[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is characterized by the following key absorption bands:

-

N-H Stretching: As a primary amine, two distinct bands are expected in the region of 3400-3250 cm⁻¹ corresponding to the asymmetric and symmetric N-H stretching vibrations.

-

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.

-

N-H Bending: A characteristic N-H bending (scissoring) vibration for primary amines is found in the range of 1650-1580 cm⁻¹.

-

C=C and C=N Stretching: Aromatic ring stretching vibrations (C=C and C=N) will be present in the 1600-1450 cm⁻¹ region.

-

C-N Stretching: The C-N stretching vibration for an aromatic amine is typically a strong band in the 1335-1250 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be observed at an m/z of 158. The fragmentation pattern would likely involve the loss of a hydrogen atom to give a stable [M-H]⁺ ion, and potentially the loss of a methyl radical (CH₃) or hydrogen cyanide (HCN) from the quinoline ring system, which are common fragmentation pathways for such heterocyclic compounds. The base peak in the GC-MS data is often the molecular ion at m/z 158.[2]

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a privileged scaffold in both drug discovery and materials science.

Medicinal Chemistry and Drug Discovery

The 4-aminoquinoline core is a well-established pharmacophore in medicinal chemistry, most notably in the development of antimalarial drugs.[9] More recently, derivatives of 4-aminoquinoline have been extensively investigated as potent and selective inhibitors of various protein kinases, which are key targets in cancer therapy and the treatment of inflammatory diseases.[10][11] The 2-amino and 4-methyl substituents on the quinoline ring of this compound provide valuable points for diversification, allowing for the synthesis of libraries of compounds for screening against various biological targets. For instance, derivatives of 4-aminoquinazolines, which share structural similarities, have been successfully developed as kinase inhibitors.[12]

Caption: Role in Drug Discovery Workflow.

Materials Science

In the realm of materials science, quinoline-based polymers have garnered attention for their potential applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs).[13][14] The extended π-conjugated system of the quinoline ring can be exploited to create materials with desirable electronic and photophysical properties. The amino and methyl groups of this compound can serve as handles for polymerization or for tuning the electronic properties of the resulting materials. The development of novel quinoline-based copolymers for light-emitting applications is an active area of research.[11]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[12] It is essential to consult the Safety Data Sheet (SDS) before use and to handle the compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable and versatile heterocyclic compound with a rich chemistry and a wide range of potential applications. Its well-defined physicochemical properties, accessible synthetic routes, and diverse reactivity make it an important building block for researchers in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its key characteristics and methodologies for its use, intended to empower scientists and drug development professionals in their research endeavors.

References

-

4-Amino-2-Methylquinoline Manufacturer & Supplier China | Properties, Applications, Safety Data, Price. (n.d.). Retrieved January 1, 2026, from [Link]

-

PubChem. (n.d.). 4-Amino-2-methylquinoline. Retrieved January 1, 2026, from [Link]

-

Synthesis and characterization of nonlinear optical polymers having quinoline-based chromophores - Semantic Scholar. (n.d.). Retrieved January 1, 2026, from [Link]

-

FTIR and FT-Raman Spectral Investigations on 4-Aminoquinaldine and 5-Aminoquinoline | Request PDF. (n.d.). Retrieved January 1, 2026, from [Link]

-

Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. (n.d.). Retrieved January 1, 2026, from [Link]

-

Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 282-293. [Link]

-

Synthesis and characterization of quinoline-based copolymers for light emitting diodes | Request PDF. (n.d.). Retrieved January 1, 2026, from [Link]

-

Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2011). European Journal of Medicinal Chemistry, 46(9), 4169-4174. [Link]

-

A Complete and Unambiguous ¹H and ¹³C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones - SciELO. (n.d.). Retrieved January 1, 2026, from [Link]

-

4-Aminoquinoline-based drugs and drug candidates. - ResearchGate. (n.d.). Retrieved January 1, 2026, from [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. (n.d.). Retrieved January 1, 2026, from [Link]

-

Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. (2019). European Journal of Medicinal Chemistry, 170, 55-72. [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. (2024). Frontiers in Chemistry, 12. [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules, 29(24), 6021. [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. (n.d.). Retrieved January 1, 2026, from [Link]

-

Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - Chemical Science (RSC Publishing). (n.d.). Retrieved January 1, 2026, from [Link]

-

mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved January 1, 2026, from [Link]

-

Experimental pKa values, atomic partial charges calculated by MNDO-PM6... | Download Table - ResearchGate. (n.d.). Retrieved January 1, 2026, from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - Jurnal UPI. (n.d.). Retrieved January 1, 2026, from [Link]

-

Development of Methods for the Determination of pKa Values - PMC - NIH. (n.d.). Retrieved January 1, 2026, from [Link]

-

Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns - YouTube. (2020, December 17). Retrieved January 1, 2026, from [Link]

-

MASS SPECTRA OF OXYGENATED QUINOLINES - Canadian Science Publishing. (n.d.). Retrieved January 1, 2026, from [Link]

-

How to Interpret FTIR Results: A Beginner's Guide - AZoOptics. (2025, March 21). Retrieved January 1, 2026, from [Link]

-

Electrophilic substitution reaction in quinoline and isoquinoline - Química Organica.org. (n.d.). Retrieved January 1, 2026, from [Link]

-

4-Aminoquinoline | C9H8N2 | CID 68476 - PubChem. (n.d.). Retrieved January 1, 2026, from [Link]

-

Regioselectivity in Electrophilic Aromatic Substitutions - YouTube. (2023, January 15). Retrieved January 1, 2026, from [Link]

-

A comparison of regioselectivity in electrophilic aromatic substitution... - ResearchGate. (n.d.). Retrieved January 1, 2026, from [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry | Notes - MDPI. (n.d.). Retrieved January 1, 2026, from [Link]

-

Development of organic light-emitting diode (OLED) for biomedical application Alison Markley1, Dmitry Gil1, Vladimir Reukov1,2 - Abstracts. (n.d.). Retrieved January 1, 2026, from [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. (n.d.). Retrieved January 1, 2026, from [Link]

-

MASS SPECTRA OF OXYGENATED QUINOLINES - Canadian Science Publishing. (n.d.). Retrieved January 1, 2026, from [Link]

-

(PDF) Development of Methods for the Determination of pKa Values - ResearchGate. (n.d.). Retrieved January 1, 2026, from [Link]

-

S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. (2011, December 17). Retrieved January 1, 2026, from [Link]

-

2014 Status Report on Organic Light Emitting Diodes (OLED) - JRC Publications Repository. (n.d.). Retrieved January 1, 2026, from [Link]

-

The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. (n.d.). Retrieved January 1, 2026, from [Link]

-

Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - MDPI. (n.d.). Retrieved January 1, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Amino-2-methylquinoline | C10H10N2 | CID 81116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-Amino-2-Methylquinoline Manufacturer & Supplier China | Properties, Applications, Safety Data, Price [quinoline-thiophene.com]

- 7. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. dergipark.org.tr [dergipark.org.tr]

Navigating the Solubility Landscape of 4-Methylquinolin-2-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-methylquinolin-2-amine (also known as 4-amino-2-methylquinoline, CAS No. 6628-04-2). Recognizing the limited availability of specific quantitative solubility data in public literature, this document synthesizes the known physicochemical properties and qualitative solubility information for this compound. More critically, it offers a robust theoretical framework and detailed experimental protocols to empower researchers to determine precise solubility in various solvent systems. This guide is structured to provide not just data, but a foundational understanding of the molecular interactions governing the solubility of this versatile quinoline derivative, enabling informed solvent selection for synthesis, purification, formulation, and biological screening.

Introduction: The Significance of this compound

This compound is a heterocyclic aromatic amine belonging to the quinoline family. Quinoline scaffolds are of immense interest in medicinal chemistry and materials science, forming the core of numerous therapeutic agents with applications as anticancer, antimalarial, and anti-inflammatory drugs.[1] The specific substitution pattern of this compound, featuring an amino group at the 4-position and a methyl group at the 2-position, imparts a unique combination of basicity, aromaticity, and hydrogen-bonding potential.

Understanding and quantifying the solubility of this compound is a critical first step in its journey from laboratory synthesis to practical application. Solubility dictates the choice of reaction media, impacts the efficiency of crystallization and purification, governs formulation strategies for drug delivery, and is a key determinant of bioavailability. This guide serves as a technical resource for scientists and researchers, providing both curated information and practical, field-proven methodologies for tackling solubility challenges.

Physicochemical Profile of this compound

A compound's solubility is intrinsically linked to its molecular structure and resulting physicochemical properties. The table below consolidates the key properties of this compound, compiled from various sources. These parameters provide the basis for predicting and interpreting its solubility behavior.

| Property | Value | Source(s) | Significance for Solubility |

| CAS Number | 6628-04-2 | [1][2][3][4][5] | Unique identifier for 4-amino-2-methylquinoline. |

| Molecular Formula | C₁₀H₁₀N₂ | [1][2][3] | Indicates the elemental composition. |

| Molecular Weight | 158.20 g/mol | [1][2][3] | Used for converting mass to molar concentrations. |

| Appearance | White to orange to green crystalline powder/solid | [1][6][7] | Physical state at standard conditions. |

| Melting Point | 162-169 °C | [1][3][8][9] | High melting point suggests a stable crystal lattice that requires significant energy to disrupt. |

| Boiling Point | 333 °C (lit.) | [1][3] | |

| pKa (Predicted) | 9.40 ± 0.50 | [3][10] | The predicted basicity of the quinoline nitrogen suggests that solubility will be highly pH-dependent, increasing significantly in acidic conditions due to the formation of the protonated, more polar species. |

| LogP (Predicted) | 1.63 - 2.2 | [2][3][8] | This positive LogP value indicates a preference for a nonpolar environment over a polar one, suggesting moderate to low intrinsic water solubility and better solubility in organic solvents. |

| Hydrogen Bond Donors | 1 (the amino group) | [8] | The amino group can donate hydrogen bonds to acceptor atoms in protic solvents (e.g., water, alcohols). |

| Hydrogen Bond Acceptors | 2 (the two nitrogen atoms) | [8] | The nitrogen atoms can accept hydrogen bonds from donor groups in protic solvents. |

| Crystal Structure | Orthorhombic (for the monohydrate form) | [4][11] | The existence of a stable monohydrate confirms the molecule's strong interaction with water through hydrogen bonding.[11] |

Understanding the Solubility of this compound: A Theoretical Framework

The principle of "like dissolves like" is the cornerstone of solubility prediction. A solute's ability to dissolve in a solvent is determined by the balance of energy required to overcome solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.

For this compound, the key structural features influencing its solubility are:

-

The Aromatic Quinoline Core: This large, bicyclic aromatic system is inherently hydrophobic and contributes to the compound's affinity for nonpolar and moderately polar organic solvents through π-π stacking and van der Waals interactions.

-

The Amino Group (-NH₂): This is a polar, hydrophilic group capable of acting as both a hydrogen bond donor and acceptor. This feature is crucial for its solubility in polar protic solvents like water and alcohols.

-

The Quinoline Nitrogen: As a tertiary amine within the aromatic system, this nitrogen is a hydrogen bond acceptor and the primary site of protonation in acidic media.

-

The Methyl Group (-CH₃): This is a small, nonpolar group that slightly increases the molecule's hydrophobicity.

The interplay of these features results in a molecule with moderate polarity. It is expected to be more soluble in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions, and less soluble in highly nonpolar solvents or water at neutral pH.

The diagram below illustrates the key intermolecular forces that govern the dissolution of this compound in a polar protic solvent like ethanol.

Caption: Intermolecular interactions between this compound and a polar protic solvent.

Known Solubility Profile

| Solvent | Type | Reported Solubility | Source(s) |

| Water | Polar Protic | Soluble, Poorly Soluble, Moderate Solubility | [3][5][7][8][10] |

| Water (pH 7.4) | Polar Protic | >23.7 µg/mL | [4] |

| Methanol | Polar Protic | Soluble | [3][10] |

| Ethanol | Polar Protic | Soluble, Moderate Solubility | [5][7] |

| Chloroform | Chlorinated | Soluble | [7] |

| Non-polar solvents | Non-polar | Less soluble | [5] |

Note: The conflicting qualitative descriptions for water solubility (from "soluble" to "poorly soluble") highlight the necessity for precise, quantitative determination.

A Validated Protocol for Equilibrium Solubility Determination

Given the scarcity of public data, researchers often need to determine the solubility of this compound in their specific solvent systems. The isothermal shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility. The following protocol provides a robust, self-validating workflow.

Causality in Experimental Design

The core principle of this protocol is to establish a saturated solution in thermodynamic equilibrium, meaning the rate of dissolution equals the rate of precipitation. This is achieved by adding an excess of the solid compound to the solvent and allowing sufficient time for equilibrium to be reached under controlled temperature and agitation. Subsequent analysis of the supernatant provides the concentration of the dissolved solute, which is, by definition, its solubility.

The workflow diagram below outlines the critical steps of the process.

Caption: Workflow for the shake-flask method of solubility determination.

Step-by-Step Experimental Protocol

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., analytical grade DMSO, Ethanol, Water, Phosphate Buffer pH 7.4)

-

Calibrated analytical balance

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker or rotator with temperature control

-

Centrifuge or syringe filters (0.22 µm, ensure filter material is compatible with the solvent)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or HPLC system

Procedure:

-

Preparation of Stock for Calibration Curve:

-

Accurately weigh a small amount of this compound (e.g., 10 mg) and dissolve it in a known volume of the chosen solvent (e.g., 10 mL) to create a stock solution of known concentration (e.g., 1 mg/mL). This step is critical for accurate quantification.

-

Perform serial dilutions of this stock solution to prepare a set of calibration standards (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

-

-

Generation of Calibration Curve:

-

Analyze the calibration standards using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound, or HPLC with UV detection).

-

Plot the analytical response (e.g., absorbance) versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). A self-validating system requires an R² value > 0.995 to ensure the reliability of the quantification method.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a vial containing a precise volume of the solvent (e.g., add ~5-10 mg to 2 mL of solvent). The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.

-

Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a predetermined time to reach equilibrium. A 24-hour period is often sufficient, but for crystalline compounds, 48-72 hours may be necessary. To validate equilibrium, samples can be taken at different time points (e.g., 24h and 48h). If the measured concentrations are statistically identical, equilibrium has been reached.

-

-

Phase Separation:

-

Remove the vials from the shaker and let them stand to allow the excess solid to settle.

-

Carefully separate the saturated supernatant from the excess solid. This can be done by:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the solid.

-

Filtration: Withdraw the supernatant using a syringe and pass it through a solvent-compatible 0.22 µm syringe filter. This step is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility.

-

-

-

Quantification of Saturated Solution:

-

Immediately after separation, accurately dilute a known volume of the clear supernatant with the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method as for the calibration standards.

-

-

Calculation and Reporting:

-

Using the equation from the calibration curve, calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the solubility of this compound in the solvent.

-

The experiment should be performed in triplicate to ensure reproducibility, and the results should be reported as mean ± standard deviation (e.g., in mg/mL or mM).

-

Conclusion and Future Directions

While this compound is qualitatively described as soluble in polar organic solvents and moderately soluble in water, this guide underscores the critical lack of comprehensive, quantitative data in the public domain. The physicochemical properties, particularly its basicity (predicted pKa ~9.4) and moderate lipophilicity (LogP ~1.6-2.2), provide a strong theoretical basis for its observed behavior. Its solubility is expected to be significantly enhanced in acidic aqueous solutions and in polar, hydrogen-bonding organic solvents.

For researchers and drug development professionals, the path forward is clear. The robust, step-by-step shake-flask protocol provided herein offers a field-proven, self-validating system to precisely quantify the thermodynamic solubility of this compound in any solvent system of interest. Generating this fundamental data is an indispensable step for rational process development, effective formulation design, and the successful translation of this promising chemical scaffold into advanced applications.

References

-

Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. [Link]

-

Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline. Retrieved from [Link]

-

Alchemist-chem. (n.d.). 4-Amino-2-Methylquinoline Manufacturer & Supplier China. Retrieved from [Link]

-

Li, J., Liu, Y., & Ng, S. W. (2007). 4-Amino-2-methylquinoline monohydrate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4087. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81116, 4-Amino-2-methylquinoline. Retrieved from [Link]

-

SIELC Technologies. (2018). 4-Amino-2-methylquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of 4‐amino‐2‐methyl‐quinoline. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Amino-2-methylquinoline | SIELC Technologies [sielc.com]

- 3. 4-AMINO-2-METHYLQUINOLINE | 6628-04-2 [chemicalbook.com]

- 4. 4-Amino-2-methylquinoline | C10H10N2 | CID 81116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 6628-04-2: 4-Amino-2-methylquinoline | CymitQuimica [cymitquimica.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 4-Amino-2-Methylquinoline Manufacturer & Supplier China | Properties, Applications, Safety Data, Price [quinoline-thiophene.com]

- 8. echemi.com [echemi.com]

- 9. 4-Amino-2-methylquinoline | 6628-04-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. 4-AMINO-2-METHYLQUINOLINE price,buy 4-AMINO-2-METHYLQUINOLINE - chemicalbook [chemicalbook.com]

- 11. 4-Amino-2-methylquinoline monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 4-Methylquinolin-2-amine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its diverse analogs, 4-Methylquinolin-2-amine derivatives are gaining significant attention for their broad spectrum of biological activities. This technical guide provides an in-depth exploration of the potential therapeutic applications of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanistic underpinnings of their actions, provide detailed experimental protocols for their evaluation, and present a forward-looking perspective on their future in drug development. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this promising class of molecules.

Introduction: The Quinoline Core and the Promise of this compound Derivatives

Quinoline, a bicyclic aromatic heterocyclic compound, is a privileged scaffold in drug discovery, renowned for its presence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a remarkable range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory effects.[3] The this compound core, a specific subset of quinoline derivatives, has emerged as a particularly interesting area of research due to its synthetic accessibility and diverse biological profile.

The presence of the methyl group at the 4-position and the amine group at the 2-position of the quinoline ring system provides a unique electronic and steric environment, which can be readily modified to optimize pharmacological activity. This guide will explore the current understanding of the biological potential of these derivatives, offering insights into their design, synthesis, and evaluation as next-generation therapeutic agents.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of this compound have shown significant promise as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[1][4][5] Their proposed mechanisms of action are multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and migration.

Inhibition of Cell Proliferation and Induction of Apoptosis

A primary mechanism by which these derivatives exert their anticancer effects is through the inhibition of cancer cell proliferation. This is often achieved by inducing cell cycle arrest and promoting apoptosis, or programmed cell death. While the precise molecular targets are still under investigation for many derivatives, evidence suggests potential interference with critical cellular processes.

Some quinoline derivatives have been shown to act as inhibitors of protein kinases, which are crucial for signal transduction pathways that regulate cell growth and division.[5] The structural similarity of some this compound derivatives to known kinase inhibitors suggests a similar mode of action.[5] Furthermore, some quinoline compounds have been reported to induce apoptosis by modulating the expression of key regulatory proteins.[2]

Disruption of Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis, the primary cause of cancer-related mortality. Several this compound derivatives have demonstrated the ability to inhibit cancer cell migration in vitro.[5] This suggests their potential to interfere with the metastatic cascade.

Potential Involvement of MAPK and NF-κB Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are frequently dysregulated in cancer, playing pivotal roles in cell proliferation, survival, inflammation, and angiogenesis.[4][6][7][8][9] Given the observed anticancer and anti-inflammatory activities of this compound derivatives, it is plausible that they may exert their effects through the modulation of these critical pathways.

The MAPK pathway is a key signaling cascade that transduces extracellular signals to intracellular responses, and its aberrant activation is common in many cancers.[4][7] Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.

The NF-κB pathway is a crucial regulator of inflammation and is constitutively active in many cancers, promoting cell survival and proliferation.[6][9] Inhibition of NF-κB signaling can sensitize cancer cells to apoptosis.

Further research is required to definitively establish the interaction of this compound derivatives with these pathways.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antibacterial agents. Quinoline derivatives have a long history of use as antimicrobial drugs, and this compound derivatives are now being explored for their potential in this arena.[8][10]

Spectrum of Activity

Studies have shown that certain this compound derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.[10] The specific spectrum of activity can be tuned by modifying the substituents on the quinoline core.

Proposed Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

A plausible mechanism for the antibacterial action of these compounds is the inhibition of bacterial cell wall synthesis.[10][11] The bacterial cell wall, composed of peptidoglycan, is essential for maintaining cell integrity and is an excellent target for antibiotics as it is absent in human cells.[12][13]

The biosynthesis of peptidoglycan is a multi-step process involving several key enzymes.[11][13] It is hypothesized that this compound derivatives may interfere with one or more of these enzymatic steps, leading to a weakened cell wall and ultimately, bacterial cell death.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. Quinoline derivatives have been investigated for their anti-inflammatory properties, and emerging evidence suggests that this compound derivatives may also possess this activity.[14]

Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are likely mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, which plays a central role in the inflammatory response.[6][9] By suppressing the activation of NF-κB, these derivatives may reduce the production of inflammatory cytokines and other mediators.

Experimental Protocols for Biological Evaluation

To rigorously assess the therapeutic potential of this compound derivatives, standardized and validated experimental protocols are essential. This section provides detailed methodologies for key in vitro assays.

Anticancer Activity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[15][16] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[16]

-

This assay is used to assess the effect of a compound on cell migration.[17][18][19][20]

-

Principle: A "wound" or "scratch" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time.

-

Protocol:

-

Cell Seeding: Seed cells in a culture plate to form a confluent monolayer.

-

Scratch Creation: Create a scratch in the monolayer using a sterile pipette tip.

-

Compound Treatment: Replace the medium with fresh medium containing the test compound or a vehicle control.

-

Imaging: Capture images of the scratch at time zero and at regular intervals thereafter (e.g., every 6-12 hours).

-

Data Analysis: Measure the width of the scratch at different time points and calculate the rate of wound closure.

-

Antimicrobial Activity Assessment

This is the gold standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][21][22][23][24]

-

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that prevents visible growth is the MIC.

-

Protocol:

-

Compound Dilution: Prepare serial twofold dilutions of the this compound derivative in a 96-well microtiter plate containing broth medium.

-

Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound in which no visible bacterial growth is observed.

-

Data Presentation and Interpretation

To facilitate the comparison of the biological activities of different this compound derivatives, quantitative data should be summarized in clearly structured tables.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) |

| Derivative A | MCF-7 (Breast) | X.X ± X.X |

| Derivative A | HCT116 (Colon) | Y.Y ± Y.Y |

| Derivative B | A549 (Lung) | Z.Z ± Z.Z |

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) |

| Derivative C | Staphylococcus aureus | A.A |

| Derivative C | Escherichia coli | B.B |

| Derivative D | Pseudomonas aeruginosa | C.C |

Conclusion and Future Directions

This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated anticancer, antimicrobial, and potential anti-inflammatory activities warrant further investigation. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core to optimize potency and selectivity for specific biological targets.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds to gain a deeper understanding of their therapeutic effects.

-

In Vivo Efficacy and Safety Studies: Evaluation of the most promising derivatives in preclinical animal models to assess their therapeutic efficacy and safety profiles.

The continued exploration of this chemical space holds significant promise for the discovery of new and effective treatments for a range of human diseases.

References

- Kubica, K. P., Taciak, P. P., & Czajkowska, A. (2018). Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. Acta Poloniae Pharmaceutica, 75(4), 893-903.

- Li, F., & Sethi, G. (2010).

- Heredity Biosciences. (2023).

- iBidi. (2025). How to do Wound Healing (Scratch)

- Dhillon, A. S., Hagan, S., Rath, O., & Kolch, W. (2007). MAP kinase signalling pathways in cancer. Oncogene, 26(22), 3279-3290.

- Der Pharma Chemica. (2016). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica, 8(1), 316-321.

- Singh, U. P., & Singh, P. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(16), 8196-8213.

- Xia, Y., Shen, S., & Verma, I. M. (2014). NF-κB, an active player in human cancers. Cancer immunology research, 2(9), 823-830.

- Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(5), 6549-6566.

- Barreteau, H., Kovač, A., Boniface, A., Sova, M., Gobec, S., & Blanot, D. (2008). Cytoplasmic steps of peptidoglycan biosynthesis. FEMS microbiology reviews, 32(2), 168-207.

- Lee, S. Y., & Lee, S. W. (2016). The membrane steps of bacterial cell wall synthesis as antibiotic targets. Molecules, 21(9), 1123.

- BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. BenchChem.

- Abcam. (n.d.). Wound healing assay. Abcam.

- Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. Current molecular pharmacology.

- protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.

- ResearchGate. (n.d.). Some anti-inflammatory compounds containing quinoline moieties.

- ResearchGate. (n.d.). Overview of the wound healing assay preparation protocols.

- Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.

- BenchChem. (2025). Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of Antibacterial Agent 106. BenchChem.

- Tan, A. C., & Chen, Y. (2018). Role of the NFκB-signaling pathway in cancer. Oncology letters, 15(5), 7475-7481.

- Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital.

- Shinde, S. V., Shinde, P. V., & Shinkar, D. M. (2013). Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay. Journal of visualized experiments: JoVE, (81), e50531.

- JoVE. (2023). Video: NF-kB-dependent Signaling Pathway. Journal of Visualized Experiments.

- Roche. (n.d.).

- Bitesize Bio. (2025). Making a Mark: How to Set up Your Wound Healing Assay. Bitesize Bio.

- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

- Liang, C. C., Park, A. Y., & Guan, J. L. (2007). In vitro scratch assay: a convenient and inexpensive method for analysis of cell migration in vitro.

- Large-scale Biological Network Analysis and Visualization. (n.d.). Intro to DOT language.

- Kubica, K. P., Taciak, P. P., & Czajkowska, A. (2018). SYNTHESIS AND ANTICANCER ACTIVITY EVALUATION OF NOVEL DERIVATIVES OF 7-AMINO-4-METHYLQUINOLIN-2(1H)-ONE. Acta Poloniae Pharmaceutica, 75(4), 893-903.

- Sharma, A., Kumar, V., & Kumar, S. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(11), 100742.

- YouTube. (2009). Graphviz dot. YouTube.

- Graphviz. (2024). DOT Language. Graphviz.

- YouTube. (2021). Graphviz tutorial. YouTube.

- Sketchviz. (n.d.). Graphviz Examples and Tutorial. Sketchviz.

- ResearchGate. (2025). Discovery of novel 2-(trifluoromethyl)quinolin-4-amine derivatives as potent antitumor agents with microtubule polymerization inhibitory activity.

- Kumar, A., & Kumar, R. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Future medicinal chemistry, 8(11), 1233-1254.

- National Institutes of Health. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights.

- National Institutes of Health. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.

- PubMed. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed.

Sources

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. Adventures with the MAPK pathway - The Cancer Researcher [magazine.eacr.org]

- 4. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 6. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the MAPK Pathway in Cancer | MDPI [mdpi.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. scispace.com [scispace.com]

- 10. gosset.ai [gosset.ai]

- 11. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hereditybio.in [hereditybio.in]

- 13. academic.oup.com [academic.oup.com]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. benchchem.com [benchchem.com]

- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. clyte.tech [clyte.tech]

- 18. researchgate.net [researchgate.net]

- 19. bitesizebio.com [bitesizebio.com]

- 20. Wound-Healing Assay | Springer Nature Experiments [experiments.springernature.com]

- 21. protocols.io [protocols.io]

- 22. microbe-investigations.com [microbe-investigations.com]

- 23. benchchem.com [benchchem.com]

- 24. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 4-Methylquinolin-2-amine Bioactivity: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 4-Methylquinolin-2-amine, a heterocyclic compound of interest in drug discovery. Recognizing the shift from traditional, resource-intensive screening methods to intelligent, computational-driven drug design, this document serves as a practical and scientifically-grounded workflow for researchers, scientists, and drug development professionals. We will navigate the essential stages of computational analysis, from initial target identification and validation to the intricacies of molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Each section is designed to not only present protocols but to instill a deep understanding of the underlying scientific principles, ensuring that the described methodologies are both robust and self-validating. By integrating established computational techniques with a critical evaluation of the resulting data, this guide aims to empower researchers to efficiently prioritize and advance promising lead compounds.

Part 1: Foundational Strategy - Target Identification and Validation

The journey of predicting the bioactivity of a novel or under-investigated compound like this compound commences with a crucial first step: identifying its potential biological targets. This initial phase, often termed "target fishing" or "target prediction," is paramount as it lays the groundwork for all subsequent structure-based and ligand-based computational analyses.[1] An erroneous or incomplete understanding of the potential protein partners of our compound can lead to misleading results and wasted resources. Our approach here is twofold, leveraging both the structural features of our ligand and the wealth of existing bioactivity data for analogous compounds.

Ligand-Based Target Prediction: Harnessing the Wisdom of the Crowd

The principle of ligand-based target prediction is elegantly simple: molecules with similar structures are likely to exhibit similar biological activities. By comparing the chemical features of this compound to vast databases of compounds with known biological targets, we can infer its potential interaction partners.[2]

Experimental Protocol: Ligand-Based Target Fishing

-

Compound Preparation:

-

Obtain the 2D structure of this compound from a reliable source such as PubChem (CID 81116).[3]

-

Convert the 2D structure to a 3D conformation using a computational chemistry tool such as Open Babel or the builder tools within Schrödinger Maestro or MOE.

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or OPLS3e) to obtain a low-energy, stable conformation.

-

-

Database Selection:

-

Similarity Searching:

-

Employ 2D and 3D similarity search algorithms.

-

2D Similarity: Based on the comparison of topological fingerprints (e.g., Morgan, MACCS keys). This is a rapid and effective method for identifying structurally related compounds.

-

3D Similarity: Based on the alignment of 3D conformations and comparison of shape and pharmacophoric features. This can identify compounds with similar shapes but different 2D scaffolds.

-

-

Utilize web servers and software tools for this purpose, such as the similarity search tools available on the PubChem and ChEMBL websites, or more advanced platforms like Schrödinger's Canvas or MOE's similarity search modules.

-

-

Target Enrichment Analysis:

-

From the list of structurally similar compounds, extract their known biological targets.

-

Perform a target enrichment analysis to identify targets that are statistically over-represented among the hits. This helps to distinguish between random hits and a consistent pattern of activity.

-

Tools like the "Bioactivity Browser" in ChEMBL can aid in this analysis.

-

Interpreting the Results:

The output of this process will be a ranked list of potential protein targets for this compound. It is crucial to critically evaluate this list. For instance, the presence of multiple, structurally diverse compounds all pointing towards the same target significantly increases the confidence in that prediction. Given the known activities of quinoline derivatives, potential targets could include DNA topoisomerases, tyrosine kinases, and bacterial DNA gyrase.[7][8][9]

Structure-Based Target Prediction: Inverse Virtual Screening

Complementary to the ligand-based approach, structure-based target prediction, or inverse virtual screening, involves docking our molecule of interest into the binding sites of a large collection of proteins.[10] This method directly assesses the potential for a favorable binding interaction between this compound and a multitude of macromolecular structures.

Experimental Protocol: Inverse Virtual Screening

-

Ligand Preparation:

-

Prepare the 3D structure of this compound as described in the ligand-based protocol, ensuring correct protonation states at physiological pH.

-

-

Protein Structure Database:

-

Utilize a curated database of 3D protein structures, typically derived from the Protein Data Bank (PDB) .[4] Several pre-compiled and prepared databases are available for inverse screening purposes.

-

-

Docking Protocol:

-

Employ a high-throughput virtual screening (HTVS) docking algorithm (e.g., Glide HTVS, AutoDock Vina). The focus at this stage is on speed and the ability to screen a large number of targets.

-